Product packaging for Dolasetron mesylate(Cat. No.:)

Dolasetron mesylate

Cat. No.: B10752412
M. Wt: 438.5 g/mol
InChI Key: QTFFGPOXNNGTGZ-RCSCTSIBSA-N
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Description

Dolasetron mesylate is a potent and selective antagonist of the 5-hydroxytryptamine 3 (5-HT3) receptor, a ligand-gated ion channel found primarily in the central and peripheral nervous systems. This compound is of significant research value for investigating the pathways and treatment of chemotherapy-induced, radiotherapy-induced, and post-operative nausea and vomiting (CINV, RINV, and PONV). Dolasetron itself is a prodrug; its primary active metabolite, hydrodolasetron (MDL 74,156), exhibits high affinity for the 5-HT3 receptor, effectively blocking serotonin from binding and thereby inhibiting the depolarization of vagal afferent nerves that initiate the vomiting reflex. Beyond its well-established role in emesis research, this compound is a valuable pharmacological tool for studying the function of 5-HT3 receptors in the enteric and central nervous systems, including research into gut motility, visceral pain, and certain behavioral and cognitive processes. Supplied as a high-purity salt, this compound is ideal for in vitro binding assays, functional studies, and in vivo preclinical models, providing researchers with a reliable means to explore serotonin-mediated signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O7S B10752412 Dolasetron mesylate

Properties

IUPAC Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13+,14?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFGPOXNNGTGZ-RCSCTSIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-13-3, 878143-33-0
Record name 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dolasetron Mesylate Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Mechanisms of Dolasetron Mesylate

Serotonin (B10506) 5-HT3 Receptor Antagonism

The antiemetic effect of dolasetron (B1670872) mesylate is rooted in its ability to selectively block 5-HT3 receptors. drugbank.comhres.ca These receptors are ligand-gated ion channels, and their activation by serotonin (5-hydroxytryptamine or 5-HT) plays a pivotal role in the emetic reflex. nih.govmdpi.com

Specificity and Selectivity of 5-HT3 Receptor Interaction

Dolasetron and its active metabolite, hydrodolasetron (B601787), are characterized by their high specificity and selectivity for the 5-HT3 receptor. hres.cafda.gov Research has demonstrated that these compounds have a low affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2, as well as for dopamine (B1211576) receptors. drugbank.comhres.cafda.gov This selectivity is critical as it minimizes the potential for off-target effects that could arise from interactions with other receptor systems. One study highlighted that dolasetron exhibits a 200-fold selectivity for 5-HT3 receptors over the other tested serotonin receptor subtypes. drugbank.com

Ligand Binding and Receptor Affinity Studies

The potency of dolasetron as a 5-HT3 receptor antagonist has been quantified through ligand binding and receptor affinity studies. These studies measure the strength of the interaction between a compound (ligand) and a receptor. A common measure of affinity is the pIC50 value, which is the negative logarithm of the concentration of an inhibitor that causes 50% inhibition. For dolasetron mesylate, a pIC50 value of 7.55 at the 5-HT3 receptor has been reported, indicating a potent interaction. drugbank.com

Another important metric is the 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have reported an IC50 value of 11.8 nM for dolasetron at the 5-HT3A receptor. researchgate.net

Role of Hydrodolasetron as the Primary Active Metabolite

Following administration, this compound is rapidly and completely metabolized to its major active metabolite, hydrodolasetron. hres.canih.gov This conversion is mediated by the ubiquitous enzyme carbonyl reductase. amegroups.orgrxlist.com Hydrodolasetron is considered the most clinically relevant species, as it is largely responsible for the pharmacological activity of the drug. drugbank.comnih.gov

Comparative Receptor Affinity of Dolasetron and Hydrodolasetron

Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor compared to the parent compound, dolasetron. nih.gov Research has shown that hydrodolasetron is approximately 40 to 50 times more potent than dolasetron in binding to the 5-HT3 receptor. researchgate.netnih.gov This is reflected in their respective IC50 values, with hydrodolasetron having an IC50 of 0.29 nM, which is substantially lower than that of dolasetron (11.8 nM). researchgate.net

Table 1: Comparative Receptor Affinity of Dolasetron and Hydrodolasetron at the 5-HT3A Receptor This table is interactive. You can sort the data by clicking on the column headers.

Compound IC50 (nM) Relative Potency
Dolasetron 11.8 1x

Contribution of Hydrodolasetron to Pharmacological Activity

Given its markedly higher receptor affinity and its rapid formation from the parent drug, hydrodolasetron is the primary mediator of dolasetron's antiemetic effects. drugbank.comnih.gov The peak plasma concentration of hydrodolasetron occurs approximately one hour after oral administration of dolasetron. rxlist.com The sustained presence and potent activity of hydrodolasetron at the 5-HT3 receptors are what ultimately lead to the prevention of nausea and vomiting.

Neurophysiological Pathways of Antiemetic Action

The antiemetic action of dolasetron, through its active metabolite hydrodolasetron, involves the interruption of key neurophysiological pathways that initiate the vomiting reflex.

The primary trigger for chemotherapy-induced nausea and vomiting is the release of large amounts of serotonin from enterochromaffin cells in the lining of the small intestine. hres.cahres.ca This released serotonin then activates 5-HT3 receptors located on the peripheral terminals of the vagus nerve. nih.govhres.ca The vagal afferent nerves transmit these signals to the central nervous system, specifically to the nucleus of the solitary tract and the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. drugbank.comhres.ca

The CTZ, which lies outside the blood-brain barrier, can also be directly stimulated by emetogenic substances in the bloodstream. The activation of 5-HT3 receptors in the CTZ further contributes to the emetic signaling cascade. drugbank.com By blocking these 5-HT3 receptors both peripherally on vagal nerve terminals and centrally in the CTZ, hydrodolasetron effectively inhibits the afferent signals to the vomiting center in the medulla oblongata, thereby preventing the initiation of the vomiting reflex. drugbank.com

Peripheral Vagal Afferent Pathway Modulation

A primary mechanism of this compound's action is the modulation of the peripheral vagal afferent pathways. dovepress.comnih.gov Emetogenic stimuli, such as chemotherapeutic agents, can cause the release of serotonin from enterochromaffin cells located in the lining of the small intestine. patsnap.comhres.cahres.ca This released serotonin then binds to 5-HT3 receptors on the terminals of the vagus nerve. hres.cahres.ca The activation of these receptors initiates signals that travel to the vomiting center in the medulla oblongata, a key region in the brainstem controlling the emetic reflex. patsnap.com

Dolasetron, through its active metabolite hydrodolasetron, acts as a selective and competitive antagonist at these peripheral 5-HT3 receptors. patsnap.comhres.ca By blocking serotonin from binding to these receptors in the gastrointestinal tract, dolasetron effectively interrupts the transmission of emetic signals from the periphery to the central nervous system. patsnap.commims.com This peripheral blockade is considered a major contributor to its antiemetic efficacy. dovepress.commims.com

Central Chemoreceptor Trigger Zone Interaction

In addition to its peripheral actions, this compound also interacts with the central chemoreceptor trigger zone (CTZ). drugbank.compatsnap.com The CTZ, located in the area postrema of the brainstem, is a crucial area for detecting emetogenic substances in the bloodstream. drugbank.comhres.cahres.ca This area is rich in 5-HT3 receptors. drugbank.comhres.ca

This compound crosses the blood-brain barrier and its active metabolite, hydrodolasetron, competitively blocks the 5-HT3 receptors within the CTZ. patsnap.com This central antagonism prevents serotonin from stimulating the CTZ, thereby inhibiting the initiation of the vomiting reflex at a central level. drugbank.compatsnap.com The dual action of dolasetron on both peripheral and central 5-HT3 receptors provides a comprehensive blockade of the pathways that lead to nausea and vomiting. drugbank.compatsnap.com

Interruption of Emetic Signal Transduction

The fundamental mechanism by which this compound works is the interruption of the signal transduction pathway that leads to emesis. patsnap.com Serotonin (5-hydroxytryptamine) is a key neurotransmitter in this process. patsnap.com When released in response to emetogenic triggers, it acts as a signaling molecule by binding to 5-HT3 receptors. patsnap.comhres.ca

The binding of serotonin to these receptors, which are ligand-gated ion channels, would normally trigger a cascade of events leading to the generation of an emetic signal. Dolasetron's antagonistic action at these receptors prevents this initial step. patsnap.com By competitively inhibiting serotonin binding, dolasetron effectively halts the signal transduction process at its origin, both in the peripheral nervous system and the CTZ. patsnap.com This blockade of signal transduction is the ultimate reason for its effectiveness in preventing nausea and vomiting. patsnap.com

Interactive Data Table: Key Pharmacological Properties of this compound

Property Description
Mechanism of Action Selective antagonist of serotonin 5-HT3 receptors. drugbank.compatsnap.comhres.ca
Active Metabolite Hydrodolasetron, formed by the reduction of dolasetron. drugbank.compatsnap.com
Peripheral Action Blocks 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract. patsnap.comhres.cadovepress.com
Central Action Blocks 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema. drugbank.compatsnap.comhres.ca
Effect on Signal Transduction Interrupts the emetic signal pathway initiated by serotonin binding. patsnap.com

Pharmacokinetic Research of Dolasetron Mesylate and Hydrodolasetron

Biotransformation Pathways and Metabolite Formation

The metabolism of dolasetron (B1670872) mesylate is a rapid and complex process, primarily characterized by its conversion to a pharmacologically active metabolite, hydrodolasetron (B601787).

Following administration, dolasetron mesylate is swiftly and almost entirely metabolized into its active form, hydrodolasetron. drugs.comnih.gov This conversion is so rapid that the parent drug, dolasetron, is often found in very low or undetectable concentrations in plasma. fda.govnih.gov The elimination half-life of intravenous dolasetron is less than 10 minutes. hres.cafda.govnih.gov This rapid transformation underscores the clinical significance of hydrodolasetron, which is largely responsible for the pharmacological effects of the drug. nih.govdrugbank.com

The primary enzymatic pathway responsible for the conversion of dolasetron to hydrodolasetron is reduction by carbonyl reductase. fda.govfda.govnih.gov This ubiquitous enzyme facilitates the reduction of the carbonyl group on the dolasetron molecule to a secondary alcohol, forming hydrodolasetron. nih.govnih.gov Studies have identified that various aldo-keto reductases (AKRs), including AKR1C1, AKR1C2, and AKR1C4, as well as carbonyl reductase (CR), are capable of reducing dolasetron. nih.gov AKR1C1 and AKR1C4, in particular, have been shown to be highly efficient in this conversion. nih.gov The widespread presence of these enzymes throughout human tissues contributes to the rapid and extensive metabolism of dolasetron. nih.govtandfonline.com AKR1B10, purified from human liver cytosol, has also been identified as a significant reductase in the activation of dolasetron. researchgate.net

Once formed, hydrodolasetron undergoes further metabolism through several pathways, primarily glucuronidation and hydroxylation. hres.cadrugbank.comfda.gov A significant portion of hydrodolasetron is eliminated through renal excretion after being metabolized. drugbank.comnih.gov Hydroxylation of hydrodolasetron is mainly carried out by the cytochrome P450 enzyme CYP2D6. fda.govnih.govfda.gov This process involves the oxidation of the indole (B1671886) aromatic ring at various positions. nih.govtaylorandfrancis.com Following hydroxylation, the resulting metabolites, along with hydrodolasetron itself, can be conjugated with glucuronic acid, forming glucuronides which are then excreted. taylorandfrancis.comfda.govnih.gov The glucuronide of hydrodolasetron is the most abundant conjugate found in urine. nih.gov

In addition to hydroxylation and glucuronidation, N-oxidation represents another metabolic route for hydrodolasetron. nih.gov This pathway is mediated by both CYP3A and flavin monooxygenase. fda.govfda.govfda.gov However, the N-oxide of hydrodolasetron is considered a minor metabolite, constituting a small fraction of the administered dose recovered in urine. fda.govnih.gov

The reduction of the prochiral carbonyl group of dolasetron to the chiral secondary alcohol of hydrodolasetron is a stereoselective process. nih.gov The enzymatic reduction predominantly forms the (+)-(R)-enantiomer of hydrodolasetron. nih.gov In humans, the enantiomeric ratio of the (+)-(R)-enantiomer to the (S)-enantiomer in urine is approximately 90:10. nih.govnih.gov This stereoselectivity is significant because the (+)-(R)-enantiomer is the more pharmacologically active form. nih.gov In vitro studies using human whole blood have confirmed this stereoselective reduction, demonstrating a similar enantiomeric composition to that observed in vivo. nih.gov Further metabolism of the hydrodolasetron enantiomers by human liver microsomes shows only minor stereoselectivity, indicating that the observed enantiomeric ratio is primarily due to the initial stereoselective reduction. nih.gov

Systemic Exposure and Disposition Studies

The systemic exposure to dolasetron is characterized by the rapid appearance and subsequent elimination of its active metabolite, hydrodolasetron. After oral administration, hydrodolasetron reaches peak plasma concentrations in about 1 hour. fda.govhres.cahres.ca Following intravenous administration, peak concentrations of hydrodolasetron are observed approximately 0.6 hours after the infusion ends. hres.cafda.gov

The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron levels, is approximately 75%. hres.cahres.cahres.ca Food does not significantly impact the bioavailability of orally administered dolasetron. hres.cahres.cahres.ca Hydrodolasetron is widely distributed throughout the body, with a mean apparent volume of distribution of 5.8 L/kg. hres.cafda.govhres.ca It is 69-77% bound to plasma proteins, with about 51% binding to α1-acid glycoprotein. hres.cafda.govhres.ca

Hydrodolasetron is eliminated from the body through multiple routes, with about two-thirds of an administered dose recovered in the urine and one-third in the feces. hres.cafda.govhres.ca The elimination half-life of hydrodolasetron is approximately 8.1 hours after oral administration and 7.3 hours after intravenous administration. fda.govhres.ca

Pharmacokinetic parameters for hydrodolasetron have been studied in various populations. The pharmacokinetics are generally linear and similar between men and women. hres.cafda.govhres.ca While age does not significantly affect the clearance of hydrodolasetron in adult cancer patients, severe hepatic or renal impairment can decrease its apparent clearance. drugs.comhres.cahres.ca

Pharmacokinetic Parameters of Hydrodolasetron

ParameterOral AdministrationIntravenous Administration
Time to Peak Concentration (Tmax)~1 hour fda.govhres.cahres.ca~0.6 hours hres.cafda.gov
Elimination Half-life (t½)~8.1 hours fda.govhres.ca~7.3 hours hres.ca
Apparent Absolute Bioavailability~75% hres.cahres.cahres.caN/A
Apparent Volume of Distribution (Vd)5.8 L/kg hres.cahres.ca5.8 L/kg fda.gov
Plasma Protein Binding69-77% hres.cahres.ca69-77% fda.gov
Apparent Clearance (CL/F)13.4 mL/min/kg fda.gov9.4 mL/min/kg drugbank.comfda.gov

Metabolic Pathways of Dolasetron and Hydrodolasetron

ProcessParent Compound/MetaboliteEnzyme(s) InvolvedResulting Metabolite(s)
ReductionDolasetronCarbonyl Reductase, AKR1C1, AKR1C2, AKR1C4, AKR1B10 fda.govfda.govnih.govnih.govresearchgate.netHydrodolasetron
HydroxylationHydrodolasetronCYP2D6 fda.govnih.govfda.govHydroxylated metabolites
N-OxidationHydrodolasetronCYP3A, Flavin monooxygenase fda.govfda.govfda.govN-oxide of hydrodolasetron
GlucuronidationHydrodolasetron, Hydroxylated metabolitesUGTs (inferred)Glucuronide conjugates taylorandfrancis.comfda.govnih.gov

Plasma Concentration Profiles of Dolasetron and Hydrodolasetron

Following administration, this compound is rapidly and completely metabolized to its clinically significant active metabolite, hydrodolasetron. hres.cafda.gov Parent dolasetron is seldom detected in plasma due to this swift conversion. hres.cafda.gov After oral administration, hydrodolasetron quickly appears in the plasma, reaching maximum concentration in approximately one hour. hres.cahres.ca When administered intravenously, dolasetron is eliminated with a half-life of less than 10 minutes, while hydrodolasetron reaches its peak plasma concentration about 0.6 hours after the infusion ends. fda.govwikidoc.org The elimination half-life of hydrodolasetron is approximately 8.1 hours after oral administration and 7.3 hours following intravenous administration. hres.cawikidoc.org

Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Adults

Parameter Oral Administration Intravenous Administration
Time to Peak Plasma Concentration (Tmax) ~1 hour hres.cahres.ca ~0.6 hours wikidoc.org
Elimination Half-life (t½) 8.1 hours hres.ca 7.3 hours wikidoc.org
Apparent Volume of Distribution (Vd) 5.8 L/kg hres.ca 5.8 L/kg fda.gov

Linearity of Hydrodolasetron Pharmacokinetics

The pharmacokinetics of hydrodolasetron have been demonstrated to be linear. hres.cafda.gov Following intravenous administration, hydrodolasetron exhibits linear pharmacokinetics over a dose range of 50 to 200 mg, independent of the infusion rate. fda.govwikidoc.org Studies in cancer patients receiving intravenous infusions of 0.6 mg/kg and 1.8 mg/kg showed that the increases in peak plasma concentrations and the area under the curve (AUC) of hydrodolasetron were proportional to the dose, confirming linear pharmacokinetics within this range. nih.gov Similarly, after oral administration, peak plasma concentrations of hydrodolasetron were found to be dose-proportional. nih.gov

Clearance Mechanisms: Renal Excretion and Hepatic Metabolism

Hydrodolasetron is eliminated from the body through multiple pathways, which include both renal excretion and hepatic metabolism. fda.govnih.gov The primary metabolic processes are glucuronidation and hydroxylation. hres.cafda.gov The reduction of dolasetron to hydrodolasetron is facilitated by the enzyme carbonyl reductase. fda.govfda.gov Subsequently, the hydroxylation of hydrodolasetron is mainly carried out by the cytochrome P-450 enzyme CYP2D6, while N-oxidation is handled by both CYP3A and flavin monooxygenase. fda.govfda.gov

While multiple enzymes are involved, the clearance of hydrodolasetron can be influenced by certain conditions. In individuals with severe renal impairment, the apparent clearance of hydrodolasetron decreases by approximately 47% after intravenous administration and 44% after oral administration. fda.govfda.gov Conversely, severe hepatic impairment does not significantly alter the apparent clearance of hydrodolasetron after intravenous administration but reduces it by 42% following oral administration. fda.govdrugs.com

Mass Balance Studies and Excretion Routes (Urinary, Fecal)

Mass balance studies, often utilizing a radiolabeled compound like 14C-dolasetron, help to determine the routes of excretion for a drug. fda.govallucent.com For dolasetron, these studies have shown that approximately two-thirds of the administered dose is recovered in the urine, with the remaining one-third excreted in the feces. hres.cafda.gov A significant portion of the dose, about 53% to 61%, is excreted as unchanged hydrodolasetron in the urine. fda.govfda.gov Other metabolites found in the urine include hydroxylated glucuronides and N-oxide. fda.gov

Population Pharmacokinetic Analysis

Age-Related Pharmacokinetic Variability in Adult Patients

Pharmacokinetic studies have demonstrated that the pharmacokinetics of hydrodolasetron are similar in both young and elderly adult healthy volunteers. fda.govfda.gov The apparent clearance of hydrodolasetron following oral administration is not affected by age in adult cancer patients. hres.cahres.ca This similarity in pharmacokinetic profiles suggests that dosage adjustments based on age are generally not necessary for the elderly population. fda.govmsdmanuals.com

Pharmacokinetics in Pediatric Populations

The pharmacokinetics of hydrodolasetron in pediatric patients show notable differences when compared to adults. The apparent clearance of hydrodolasetron is higher in children and adolescents. fda.govfda.gov Specifically, it is about 1.4 to 2 times higher after intravenous administration and 1.6 to 3.4 times higher after oral administration in pediatric patients compared to adults. fda.govdrugs.com

In a study involving pediatric patients aged 2 to 11 years who received a single intravenous dose, the mean apparent clearance of hydrodolasetron was 40% greater and the terminal half-life was 36% shorter than in healthy adults. fda.govwikidoc.org Similarly, for children aged 2 to 12 years who received an oral dose, the mean apparent clearance was 34% greater and the half-life was 21% shorter than in adults. fda.govfda.gov A study in pediatric cancer patients aged 3 to 17 years found that apparent clearance values were highest and half-lives were lowest in the youngest age group (3 to 11 years). fda.gov

Table 2: Pharmacokinetic Comparison of Hydrodolasetron in Pediatric vs. Adult Populations

Parameter Pediatric Population Adult Population
Apparent Clearance (IV) 1.4 to 2-fold higher fda.gov Baseline
Apparent Clearance (Oral) 1.6 to 3.4-fold higher fda.gov Baseline
Mean Apparent Clearance (IV, 2-11 years) 40% greater fda.govwikidoc.org Baseline
Terminal Half-life (IV, 2-11 years) 36% shorter fda.govwikidoc.org Baseline
Mean Apparent Clearance (Oral, 2-12 years) 34% greater fda.govfda.gov Baseline

Influence of Hepatic Impairment on Hydrodolasetron Clearance

The liver plays a role in the elimination of hydrodolasetron. However, the impact of hepatic impairment on the clearance of this metabolite differs depending on the route of administration of the parent drug, this compound.

Following intravenous administration of dolasetron, studies have shown that there are no significant differences in the apparent clearance of hydrodolasetron between healthy volunteers and individuals with hepatic impairment. nih.govfda.gov However, one study observed an increase in the mean elimination half-life of hydrodolasetron, from 6.87 hours in healthy subjects to 11.69 hours in patients with moderate to severe hepatic impairment. nih.gov

In contrast, after oral administration of dolasetron, severe hepatic impairment leads to a significant reduction in the clearance of hydrodolasetron. Research indicates that the apparent oral clearance of hydrodolasetron decreases by approximately 42% in individuals with severe hepatic impairment. hres.cahres.cadrugs.comfda.gov This reduction in clearance is accompanied by an 18% increase in the maximum plasma concentration (Cmax) in patients with moderate to severe hepatic impairment. nih.gov

Route of AdministrationPatient PopulationChange in Hydrodolasetron Apparent ClearanceReference
OralSevere Hepatic Impairment42% Decrease nih.govhres.cahres.cadrugs.com
IntravenousSevere Hepatic ImpairmentUnchanged fda.gov

Influence of Renal Impairment on Hydrodolasetron Clearance

Renal impairment has a notable effect on the clearance of hydrodolasetron. Studies have consistently demonstrated that severe renal impairment leads to a significant decrease in the clearance of the active metabolite, regardless of whether dolasetron is administered orally or intravenously.

For patients receiving oral dolasetron, severe renal impairment results in a 44% decrease in the apparent clearance of hydrodolasetron. hres.cahres.cadrugs.comfda.govfda.gov A similar effect is observed with intravenous administration, where severe renal impairment leads to a 47% decrease in the apparent clearance of hydrodolasetron. fda.govhres.ca

Route of AdministrationPatient PopulationChange in Hydrodolasetron Apparent ClearanceReference
OralSevere Renal Impairment44% Decrease hres.cahres.cadrugs.com
IntravenousSevere Renal Impairment47% Decrease fda.govhres.ca

Comparative Pharmacokinetics in Cancer Patients Versus Healthy Volunteers

Extensive research has found that the pharmacokinetic profile of hydrodolasetron is comparable between adult cancer patients undergoing chemotherapy and healthy adult volunteers. hres.cahres.cadrugs.comfda.govwikidoc.org This similarity holds true for various pharmacokinetic parameters.

Furthermore, studies have shown that the apparent clearance of hydrodolasetron following oral administration is not influenced by age in adult cancer patients. hres.cahres.cafda.gov Research involving healthy elderly volunteers also concluded that the pharmacokinetics of hydrodolasetron were consistent with those observed in younger healthy individuals and in cancer patients. nih.gov These findings suggest that the disposition of hydrodolasetron is not significantly altered by the presence of cancer or by the administration of chemotherapeutic agents in the adult population. hres.cahres.cawikidoc.org

Population ComparisonKey Pharmacokinetic FindingReference
Adult Cancer Patients vs. Healthy Adult VolunteersSimilar pharmacokinetics of hydrodolasetron. hres.cahres.cadrugs.comfda.gov
Elderly Volunteers vs. Young Healthy Men and Cancer PatientsConsistent pharmacokinetics of the reduced metabolite (hydrodolasetron). nih.gov

Pharmacodynamic Research and Physiological Effects

Cardiovascular Electrophysiology

Dolasetron (B1670872) mesylate, through its active metabolite hydrodolasetron (B601787), exhibits distinct effects on the electrical conduction system of the heart. Research has focused on its potential to alter electrocardiographic (ECG) parameters, a characteristic that is not related to its primary therapeutic action as a 5-HT3 receptor antagonist. globalrph.comfda.gov These electrophysiological effects are a key consideration in its pharmacodynamic profile.

Clinical and preclinical studies have consistently demonstrated that dolasetron can cause acute and reversible prolongations of several ECG intervals. fda.govhres.ca These changes include the PR interval, QRS duration, and QTc (corrected QT) interval. hres.cafda.gov While QTc prolongation is a noted effect, it is primarily attributed to the widening of the QRS complex. globalrph.comfda.gov In certain patient populations, such as those undergoing chemotherapy or surgery, prolongation of the JT interval has also been observed. hres.cahres.ca These alterations are directly linked to the plasma concentrations of hydrodolasetron, the active metabolite of dolasetron. globalrph.comnih.gov

ECG IntervalObserved EffectPrimary Cause/Note
PR IntervalProlongationIndicates delayed atrioventricular conduction.
QRS DurationWideningThe primary contributor to QTc prolongation. fda.gov
QTc IntervalProlongationA dose-dependent effect. fda.gov
JT IntervalProlongationObserved in specific patient populations (e.g., chemotherapy patients). hres.cahres.ca

The observed ECG interval changes are underpinned by dolasetron's influence on the fundamental processes of cardiac muscle cell electrical activity. The compound appears to affect both cardiac depolarization and, to a lesser degree, repolarization. globalrph.comfda.govhres.ca The widening of the QRS complex is a direct reflection of delayed ventricular depolarization. nih.gov The prolongation of the QTc and JT intervals suggests an additional, though less pronounced, effect on ventricular repolarization. hres.canih.gov

The leading explanation for dolasetron's effect on cardiac depolarization is the blockade of cardiac voltage-dependent sodium channels. hres.ca Research indicates that the active metabolite, hydrodolasetron, is responsible for this action. globalrph.comfda.gov In vitro studies on cloned human cardiac muscle sodium channels showed significant channel-blocking activity at specific concentrations. hres.cahres.ca This property is distinct from and unrelated to the drug's 5-HT3 receptor antagonism. globalrph.comfda.gov The blockade of these sodium channels slows the rapid influx of sodium ions that initiates the cardiac action potential, thereby slowing conduction and widening the QRS complex.

The magnitude and frequency of the ECG changes induced by dolasetron are dose-dependent. globalrph.comfda.gov These alterations are directly related to the peak plasma concentrations of the active metabolite, hydrodolasetron, rather than the parent compound, dolasetron. globalrph.comhres.cahres.ca A study in healthy adults demonstrated this relationship clearly, showing a greater increase in ECG intervals with higher intravenous doses. medscape.com

ParameterIV Dolasetron DoseMean Difference from Placebo (Baseline-Corrected)
QTcF Interval100 mg14.1 ms (B15284909) medscape.com
300 mg36.6 ms medscape.com
PR Interval100 mg9.8 ms fda.gov
300 mg33.1 ms fda.gov

Data from a study in healthy adults. QTcF refers to the QT interval corrected using Fridericia's formula. medscape.com

The ECG interval prolongations caused by dolasetron are generally acute and reversible. globalrph.comfda.gov The effects are self-limiting as the blood levels of the active metabolite, hydrodolasetron, decline. hres.cahres.ca In most individuals, these ECG changes typically return to baseline within 6 to 8 hours of administration. globalrph.comfda.gov However, in some patients, the interval prolongations have been observed to persist for 24 hours or longer. hres.cahres.ca

Due to its effects on cardiac conduction, research has highlighted the need for caution and specific monitoring in vulnerable patient populations. scholarsinmedicine.com These include patients who have or may develop prolonged cardiac conduction intervals, particularly the QTc interval. fda.gov

Identified vulnerable groups include:

Patients with congenital QT syndrome. nih.govscholarsinmedicine.com

Individuals with pre-existing heart conditions such as sick sinus syndrome, atrial fibrillation with a slow ventricular response, or myocardial ischemia. drugs.commims.com

Patients with uncorrected electrolyte abnormalities like hypokalemia or hypomagnesemia. nih.govscholarsinmedicine.com

Those taking diuretics that could induce electrolyte imbalances. nih.govscholarsinmedicine.com

Patients receiving other medications known to prolong the PR or QRS intervals (e.g., certain antiarrhythmic drugs). nih.govdrugs.com

Individuals undergoing cumulative high-dose anthracycline therapy. scholarsinmedicine.com

The elderly and patients with renal impairment. fda.govmims.com

For these at-risk patients, research suggests a monitoring strategy that includes assessing and correcting potassium and magnesium levels before treatment. fda.govmims.com Post-administration monitoring of these electrolytes and the use of ECGs are also recommended as clinically indicated. fda.govmims.com

Central Nervous System Pharmacodynamics

Investigations into the central nervous system effects of dolasetron mesylate have focused on its impact on brain electrical activity, cognitive functions, and pupillary response.

Impact on Pupil SizeResearch in healthy volunteers who received single intravenous doses of this compound found no effect on pupil size.hres.cahres.cafda.govfda.govamazonaws.com

The following table summarizes the observed central nervous system effects in research studies.

ParameterStudy PopulationFinding
Electroencephalography (EEG) Healthy VolunteersNo meaningful changes in EEG tracings were observed. hres.cafda.govechemi.comnih.gov
Cognitive Function & Mood Healthy VolunteersResults from neuropsychiatric tests indicated no alteration in mood or concentration. hres.cahres.cafda.govamazonaws.com
Pupil Size Healthy VolunteersSingle intravenous doses produced no effect on pupil size. hres.cahres.cafda.govamazonaws.com

Gastrointestinal Motility Studies

The influence of this compound on the movement of contents through the digestive system has been a subject of specific investigation.

Effects on Colonic Transit TimeStudies in human subjects have demonstrated that multiple daily doses of dolasetron have no effect on colonic transit time.rxlist.comhres.cafda.govfda.govamazonaws.comglobalrph.comThis indicates that the compound does not significantly alter the speed at which food and waste move through the large intestine.

The table below outlines the findings related to gastrointestinal motility.

ParameterStudy PopulationFinding
Colonic Transit Time HumansMultiple daily doses of dolasetron had no effect on colonic transit. rxlist.comfda.govamazonaws.comglobalrph.com

Endocrine System Investigations

The effects of this compound on the endocrine system have been evaluated, particularly concerning its influence on certain hormone levels. Research has shown that this compound has no effect on plasma prolactin concentrations. hres.cahres.cafda.govfda.govamazonaws.comglobalrph.com

The table below summarizes the findings from endocrine system investigations.

ParameterStudy PopulationFinding
Plasma Prolactin Concentrations HumansDolasetron administration had no effect on plasma prolactin levels. hres.cahres.cafda.govglobalrph.com

Research on Plasma Prolactin Concentrations

Investigations into the pharmacodynamic profile of this compound have included assessments of its potential effects on various physiological parameters, including endocrine function. A key area of this research has been the measurement of plasma prolactin concentrations following administration of the drug. This is a standard evaluation for compounds that interact with neurotransmitter systems, as some antiemetic drugs can influence prolactin secretion by acting on dopamine (B1211576) receptors. globalrph.comdrugbank.com

The secretion of prolactin from the anterior pituitary gland is primarily inhibited by dopamine released from the hypothalamus. nih.gov Consequently, drugs that block D2 dopamine receptors can disrupt this inhibition, leading to an increase in plasma prolactin levels, a condition known as hyperprolactinemia. nih.govnih.gov

Dolasetron and its active metabolite, hydrodolasetron, are highly selective antagonists of the serotonin (B10506) 5-HT3 receptor. hres.cafda.govglobalrph.com Critically, they exhibit a low affinity for dopamine receptors. hres.caglobalrph.comdrugbank.com This receptor binding profile suggests a low likelihood of dolasetron interfering with the dopaminergic regulation of prolactin.

Interactive Data Table: Summary of Research Findings on Dolasetron and Plasma Prolactin

Study PopulationKey Finding on Prolactin LevelsSource Citation
Healthy Volunteers (N=4)This compound has no effect on plasma prolactin concentrations. hres.ca
Healthy Volunteers (N=64)This compound has no effect on plasma prolactin concentrations. fda.govfda.govrxlist.com
General StatementDolasetron has no effect on plasma prolactin concentrations. globalrph.comhres.carxlist.com

Clinical Efficacy and Comparative Effectiveness Research

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

The emetogenic potential of chemotherapy regimens varies, necessitating effective antiemetic prophylaxis. Dolasetron (B1670872) has been studied in the context of both acute and delayed CINV across a spectrum of chemotherapy agents.

Acute CINV occurs within the first 24 hours following chemotherapy administration. Studies have consistently demonstrated the efficacy of dolasetron in this setting. In clinical trials involving patients receiving highly emetogenic chemotherapy, such as cisplatin (B142131), intravenous dolasetron achieved complete suppression of vomiting in approximately 50% of patients. nih.gov For moderately emetogenic chemotherapy, this rate increased to a range of 60% to 80%. nih.gov

A multicenter, double-blind, randomized trial compared single intravenous doses of dolasetron mesylate with metoclopramide (B1676508) in patients receiving high-dose cisplatin. eur.nl Complete response rates (no emetic episodes and no rescue medication) were significantly higher for patients receiving dolasetron compared to those who received metoclopramide. eur.nl Specifically, complete responses were achieved by 57% and 48% of patients in the dolasetron groups, versus 35% in the metoclopramide group. eur.nl

Table 1: Efficacy of this compound vs. Metoclopramide in Acute CINV

Treatment Group Complete Response Rate
This compound 57%
This compound 48%
Metoclopramide 35%

Data from a multicenter, double-blind, randomized trial in patients receiving high-dose cisplatin. eur.nl

Delayed CINV, which occurs more than 24 hours after chemotherapy, remains a clinical challenge. While 5-HT3 antagonists are highly effective for acute CINV, their role in delayed emesis is less established. nih.gov One study comparing a single intravenous dose of dolasetron to multiple doses of ondansetron (B39145) in patients receiving cisplatin-based chemotherapy found low complete response rates for both drugs during the delayed period (8.0% for dolasetron and 10.9% for ondansetron). nih.gov This suggests that dolasetron, like other first-generation 5-HT3 antagonists, may have limited efficacy in preventing delayed nausea and vomiting when used as a single agent. nih.gov

The effectiveness of dolasetron has been evaluated across various chemotherapy regimens with differing emetogenic potentials. For highly emetogenic chemotherapy, intravenous dolasetron has demonstrated efficacy comparable to other 5-HT3 antagonists. nih.govfda.gov In the context of moderately emetogenic chemotherapy, oral dolasetron has been shown to be as effective as multiple oral doses of ondansetron. nih.gov The American Society of Clinical Oncology (ASCO) recommends a multi-drug regimen for the prevention of nausea and vomiting associated with highly emetogenic chemotherapy, which can include a 5-HT3 receptor antagonist like dolasetron. drugs.com For moderately emetogenic regimens, a two-drug regimen, often including a 5-HT3 antagonist, is suggested. drugs.com

Prevention of Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery, and 5-HT3 receptor antagonists are a mainstay of its prevention and treatment.

Multiple clinical trials have established the efficacy of dolasetron in preventing and treating PONV. A large, multicenter, randomized, double-blind trial evaluated four different intravenous doses of dolasetron compared to a placebo for the treatment of established PONV in patients who underwent outpatient surgery under general anesthesia. nih.gov All tested doses of dolasetron resulted in significantly higher complete response rates (no emetic episodes and no rescue medication) compared to placebo. nih.govcapes.gov.br The lowest effective dose demonstrated a complete response rate of 35%, compared to 11% for placebo. nih.gov

Another trial in women undergoing laparoscopic procedures found that intravenous dolasetron was statistically superior to placebo for complete response, with rates of 50% and 31%, respectively. fda.gov

Table 2: Complete Response Rates for Dolasetron vs. Placebo in PONV Treatment

Treatment Group Complete Response Rate
This compound 35%
Placebo 11%

Data from a multicenter, randomized, double-blind trial in outpatient surgery. nih.gov

Comparative Clinical Trials with Other 5-HT3 Receptor Antagonists

The clinical efficacy of dolasetron has been frequently compared to other 5-HT3 receptor antagonists, such as ondansetron, granisetron (B54018), and palonosetron (B1662849).

In the prevention of acute CINV induced by highly emetogenic chemotherapy, intravenous dolasetron has been shown to be as effective as intravenous granisetron and ondansetron. nih.gov A double-blind, randomized comparison found that a single intravenous dose of this compound had comparable safety and efficacy to a single intravenous dose of ondansetron in patients receiving cisplatin chemotherapy. ascopubs.org Similarly, for moderately emetogenic chemotherapy, oral dolasetron was found to be equivalent to multiple oral doses of ondansetron. nih.gov

However, when compared to the newer, second-generation 5-HT3 receptor antagonist palonosetron, some studies have suggested a potential difference in efficacy, particularly in the prevention of delayed CINV. dovepress.comcancernetwork.com A phase III trial comparing single-dose palonosetron with dolasetron for the prevention of CINV in patients receiving moderately emetogenic chemotherapy found that palonosetron was associated with improved prevention of both acute and delayed nausea and vomiting. ijbcp.comresearchgate.net

Table 3: Comparative Efficacy of Dolasetron and Ondansetron in Acute CINV

Parameter Dolasetron Group Ondansetron Group
Complete Response (Acute) 36.0% 43.6%
Complete Response (Delayed) 8.0% 10.9%

Data from a study comparing a single IV dose of dolasetron with three IV doses of ondansetron in patients receiving cisplatin-based chemotherapy. nih.gov

This compound Versus Ondansetron

Clinical trials comparing this compound and ondansetron have been conducted in various settings, primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

However, one multicenter, double-blind study in patients receiving moderately emetogenic chemotherapy reported that dolasetron was significantly less effective than ondansetron in the first 24 hours, with complete protection rates of 57% for dolasetron versus 67% for ondansetron. capes.gov.brnih.gov Over a 7-day period, this difference was no longer demonstrable, with equivalent complete protection rates. capes.gov.brnih.gov

In the setting of PONV, studies have shown mixed but often favorable results for dolasetron. One prospective, randomized, double-blind study in adult outpatient surgery found that significantly fewer patients treated with dolasetron (12.5 mg IV) required rescue medication compared to those who received ondansetron (4 mg IV) (40% vs. 70%, respectively). nih.govscdi-montpellier.fr Other studies in specific surgical populations, such as gynecological procedures, found no statistically significant difference in preventing PONV between dolasetron and ondansetron. nih.govoup.com Similarly, a study in children found that oral dolasetron and oral ondansetron were both more effective than placebo but not significantly different from each other in reducing PONV over 24 hours. cambridge.org

Comparative Efficacy: this compound vs. Ondansetron
IndicationStudy PopulationDolasetron EfficacyOndansetron EfficacyOutcomeReference
Cisplatin-Induced Emesis609 cancer patients44.4% complete response (1.8 mg/kg)42.7% complete response (32 mg)Comparable efficacy ascopubs.org
Moderately Emetogenic CINV (Acute)696 cancer patients57% complete protection67% complete protectionOndansetron superior capes.gov.brnih.gov
Moderately Emetogenic CINV (7 days)696 cancer patients36% complete protection39% complete protectionEquivalent efficacy capes.gov.brnih.gov
PONV Treatment (Outpatient Surgery)92 adult patients40% required rescue70% required rescueDolasetron superior nih.govscdi-montpellier.fr
PONV Prophylaxis (Gynecological Surgery)High-risk patientsNo statistical difference in emesisNo statistical difference in emesisNo significant difference nih.gov

This compound Versus Granisetron

Comparisons between this compound and granisetron have also yielded important clinical data. In a large, multicentre, double-blind trial for preventing acute CINV in patients receiving high-dose cisplatin, single intravenous doses of this compound (1.8 mg/kg and 2.4 mg/kg) and granisetron (3 mg) were found to be equally effective. nih.gov Complete response rates were 54% for dolasetron 1.8 mg/kg, 47% for dolasetron 2.4 mg/kg, and 48% for granisetron, with no statistical difference between the groups. nih.gov

Conversely, some studies suggest potential differences in efficacy, particularly in the context of PONV and specific patient genotypes. One study found that for PONV prevention, a complete response was more frequent in the granisetron group (54.7%) compared to the dolasetron group (38.7%). researchgate.netnih.gov This study linked the difference to the CYP2D6 genotype, suggesting that individuals who are ultrarapid metabolizers of drugs via this enzyme may experience reduced efficacy with dolasetron. researchgate.netnih.gov

An open-label pilot study comparing oral dolasetron (100 mg) to oral granisetron (2 mg) for acute CINV in patients on highly emetogenic chemotherapy found that granisetron provided significantly greater control. nih.gov In this small study of 26 patients, 69.2% of the granisetron group had total control of nausea and vomiting compared to 23.1% in the dolasetron group. nih.govdovepress.com However, other research has found no significant clinical difference when granisetron was substituted for dolasetron for CINV. dovepress.com A network meta-analysis of 65 trials also suggested that granisetron may be more effective than dolasetron at preventing postoperative nausea and vomiting. nih.gov

Comparative Efficacy: this compound vs. Granisetron
IndicationStudy PopulationDolasetron EfficacyGranisetron EfficacyOutcomeReference
High-Dose Cisplatin CINV474 cancer patients54% complete response (1.8 mg/kg)48% complete response (3 mg)Equally effective nih.gov
PONV Prophylaxis150 adult patients38.7% complete response54.7% complete responseGranisetron superior researchgate.netnih.gov
Acute CINV (Oral)26 cancer patients23.1% total control69.2% total controlGranisetron superior nih.gov

This compound Versus Palonosetron

Palonosetron is a second-generation 5-HT3 receptor antagonist with a longer half-life and higher binding affinity, which may confer advantages, particularly in preventing delayed CINV. nih.govresearchgate.net

Comparative Efficacy: this compound vs. Palonosetron
IndicationTime PeriodDolasetron Efficacy (CR)Palonosetron Efficacy (CR)OutcomeReference
Moderately Emetogenic CINVAcute (0-24h)52.9%63.0%Comparable efficacy nih.gov
Moderately Emetogenic CINVDelayed (24-120h)39%54%Palonosetron superior tandfonline.com
MEC/HEC CINV (Pooled Data)Delayed (>24-120h)45%57%Palonosetron superior nih.govd-nb.info
MEC/HEC CINV (Pooled Data)Overall (0-120h)40%51%Palonosetron superior nih.govd-nb.info

This compound Versus Metoclopramide

Metoclopramide, a dopamine (B1211576) receptor antagonist, was a standard antiemetic before the advent of 5-HT3 receptor antagonists. jscimedcentral.com Comparative studies have generally shown the superiority of dolasetron and other 5-HT3 antagonists over metoclopramide. nih.govtargetedonc.com

In a multicentre, double-blind trial with 226 patients receiving high-dose cisplatin, this compound was significantly more effective than metoclopramide. eur.nl Complete responses were achieved by 57% of patients in the 1.8 mg/kg dolasetron group, compared to 35% in the metoclopramide group. eur.nl The median time to the first emetic episode was also significantly longer with dolasetron (>24 hours) than with metoclopramide (5.5 hours). eur.nl

For preventing PONV following hysterectomy, oral dolasetron was found to be more effective than intravenous metoclopramide or a placebo. nih.gov Dolasetron significantly reduced the postoperative nausea and vomiting score compared to both metoclopramide and placebo. nih.gov

Comparative Efficacy: this compound vs. Metoclopramide
IndicationStudy PopulationDolasetron EfficacyMetoclopramide EfficacyOutcomeReference
High-Dose Cisplatin CINV226 cancer patients57% complete response (1.8 mg/kg)35% complete responseDolasetron superior eur.nl
PONV Prophylaxis (Hysterectomy)150 patientsSignificantly reduced vomiting vs. metoclopramideLess effective than dolasetronDolasetron superior nih.gov
High-Dose Cisplatin CINV226 cancer patientsMedian time to emesis: >24.0hMedian time to emesis: 5.5hDolasetron superior eur.nl

Subgroup Analysis of Efficacy

Gender-Related Efficacy Differences

Subgroup analyses of clinical trials have identified gender as a significant predictor of response to antiemetic therapy. Consistently across studies of 5-HT3 receptor antagonists, men have shown higher response rates in preventing CINV compared to women. nih.gov

In a study comparing dolasetron and granisetron, gender was noted as a significant predictor of complete response, with males having higher response rates. nih.gov Similarly, a study comparing dolasetron to metoclopramide also found that males had higher response rates. eur.nl A pooled analysis of seven randomized controlled trials with over 4,900 patients treated with dolasetron, granisetron, or ondansetron found that, on average, 58% of men responded to treatment compared with 45% of women. nih.gov The reasons for this disparity are not fully understood but are a consistent finding in CINV research.

Pharmacogenomics Research and Genotype Phenotype Relationships

Cytochrome P450 2D6 (CYP2D6) Genotype and Hydrodolasetron (B601787) Exposure

The metabolism of dolasetron (B1670872) is heavily reliant on the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its high degree of genetic polymorphism. nih.govoup.comnih.gov This genetic variability leads to different enzyme activity levels among individuals, which in turn significantly impacts the pharmacokinetics of dolasetron. Dolasetron itself is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron. nih.gov Over 90% of dolasetron is metabolized via CYP2D6. nih.gov

Individuals can be classified into distinct metabolizer phenotypes based on their CYP2D6 genotype: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com Research has shown that plasma concentrations of hydrodolasetron are approximately threefold higher in individuals who are CYP2D6 poor metabolizers compared to extensive metabolizers. nih.gov Conversely, those with a genotype that leads to increased CYP2D6 activity (ultrarapid metabolizers) metabolize dolasetron more quickly, resulting in lower serum concentrations of the active compound. oup.com This demonstrates a clear gene-dose effect, where the number and type of functional CYP2D6 alleles directly influence the systemic exposure to hydrodolasetron.

CYP2D6 Polymorphisms and Clinical Outcomes Research

The significant influence of CYP2D6 polymorphisms on hydrodolasetron exposure has led to research into whether these genetic differences affect clinical outcomes, such as the efficacy of dolasetron in preventing nausea and vomiting. The hypothesis is that ultrarapid metabolizers might experience therapeutic failure due to lower plasma concentrations of the active metabolite, while poor metabolizers might have a more pronounced response.

Studies investigating this relationship have produced mixed results. Some research indicates that ultrarapid metabolizers may have a reduced response to 5-HT3 antagonists that are CYP2D6 substrates. drugbank.comresearchgate.net For instance, one study on the prevention of postoperative nausea and vomiting found that patients with a CYP2D6 genotype predicting an ultrarapid metabolizer status had a significantly higher frequency of vomiting when treated with dolasetron compared to those treated with granisetron (B54018) (a 5-HT3 antagonist not primarily metabolized by CYP2D6). nih.gov In this study, all six ultrarapid metabolizers who received dolasetron experienced vomiting. clinpgx.org

However, other studies have not found a clinically significant correlation between CYP2D6 metabolizer status and the clinical efficacy of dolasetron. nih.govclinpgx.org Despite the pharmacokinetic variability, the resulting differences in hydrodolasetron concentrations may not always translate into a discernible difference in antiemetic effect for all patients. nih.gov The complexity of the mechanisms underlying nausea and vomiting, which involve multiple neurotransmitter pathways, may account for these discrepancies. oup.com

Implications for Personalized Antiemetic Therapy

The current body of pharmacogenomic research on dolasetron and CYP2D6 presents a nuanced picture for personalized medicine. While the link between CYP2D6 genotype and hydrodolasetron pharmacokinetics is well-established, the evidence linking genotype to clinical efficacy is less clear. nih.gov

As a result, routine CYP2D6 genotyping to guide dolasetron therapy is not currently a standard clinical practice. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has provided recommendations for other 5-HT3 antagonists like ondansetron (B39145), suggesting alternative agents for CYP2D6 ultrarapid metabolizers, but specific guidelines for dolasetron are not as well-defined. nih.gov

The potential for personalizing antiemetic therapy remains an area of interest. Identifying a patient's CYP2D6 status could be beneficial in specific situations, such as when a patient experiences an unexpected lack of efficacy. oup.com In such cases, a patient with an ultrarapid metabolizer genotype might benefit from an alternative antiemetic that is not metabolized by CYP2D6, such as granisetron. oup.comdrugbank.com However, further large-scale, prospective studies are needed to more clearly define the patient populations that would benefit most from a genotype-guided approach to dolasetron therapy. nih.gov

Drug Drug Interaction Studies

Interactions with Cytochrome P-450 System Modulators

The metabolism of hydrodolasetron (B601787) involves the cytochrome P-450 (CYP) enzyme system, specifically CYP2D6 for hydroxylation and CYP3A and flavin monooxygenase for N-oxidation. fda.govdrugs.comfda.gov Consequently, drugs that inhibit or induce these enzymes can alter the pharmacokinetics of hydrodolasetron.

Coadministration of dolasetron (B1670872) with cimetidine (B194882), a nonselective inhibitor of the cytochrome P-450 system, has been shown to increase the systemic exposure to hydrodolasetron. hres.cahres.ca In a study involving healthy subjects who received 200 mg of dolasetron daily along with 300 mg of cimetidine four times daily for seven days, the steady-state area under the plasma concentration-time curve (AUCss(0-24)) of hydrodolasetron increased by 24%. nih.gov This was accompanied by a 19% decrease in the apparent clearance of hydrodolasetron and a 15% increase in its maximum plasma concentration (Cmax,ss). nih.gov Another source reported a similar 24% increase in hydrodolasetron blood levels with cimetidine coadministration. rxlist.com Despite these changes, dosage adjustments for dolasetron are not generally recommended when coadministered with cimetidine due to the small magnitude of the effect and favorable safety profile. nih.gov

Conversely, coadministration with potent cytochrome P-450 inducers like rifampin can decrease the systemic exposure to hydrodolasetron. hres.cahres.ca In the same crossover study with healthy subjects, the administration of 200 mg of dolasetron daily with 600 mg of rifampin daily resulted in a 28% decrease in the mean steady-state AUCss(0-24) of hydrodolasetron. nih.gov This was associated with a 39% increase in apparent oral clearance and a 17% decrease in the Cmax,ss of hydrodolasetron. nih.gov Another source reported a similar 28% decrease in hydrodolasetron blood levels with rifampin coadministration. rxlist.com As with cimetidine, no dosage adjustments for dolasetron are typically recommended with concomitant rifampin administration based on the modest pharmacokinetic changes and safety data. nih.gov

Table 1: Effect of CYP450 Modulators on Hydrodolasetron Pharmacokinetics

Coadministered Drug Effect on Hydrodolasetron AUC Effect on Hydrodolasetron Cmax Effect on Hydrodolasetron Clearance
Cimetidine Increased by 24% nih.gov Increased by 15% nih.gov Decreased by 19% nih.gov

| Rifampin | Decreased by 28% nih.gov | Decreased by 17% nih.gov | Increased by 39% nih.gov |

Coadministration with Cardiovascular Agents and Electrolyte Modulators

Given dolasetron's potential to affect cardiac conduction, particularly by prolonging ECG intervals, its interaction with other cardiovascular drugs and agents that can cause electrolyte imbalances is a key consideration. fda.govhres.ca

Caution is advised when administering dolasetron to patients taking diuretics that have the potential to induce electrolyte abnormalities, such as hypokalemia or hypomagnesemia. fda.govnih.govfda.gov These electrolyte disturbances can increase the risk of cardiac conduction prolongation, particularly the QTc interval. fda.govnih.gov Therefore, it is recommended to correct hypokalemia and hypomagnesemia before administering dolasetron. nih.govdrugs.com No specific pharmacokinetic interaction studies between dolasetron and all diuretics are available, but coadministration with furosemide (B1674285) showed no effect on the clearance of hydrodolasetron. fda.govfda.govhres.ca

Dolasetron should be used with caution in patients receiving antiarrhythmic drugs or other medications that can prolong the QT interval. fda.govnih.govfda.gov The coadministration of such agents may result in additive effects on QT prolongation. mims.compdr.netahajournals.org Particular caution is warranted with Class I and III antiarrhythmic drugs. mims.comahajournals.org The risk of QT prolongation is also a concern when dolasetron is used with other drugs known to have this effect, such as certain antipsychotics and antibiotics. ahajournals.orgdrugbank.com

The concomitant administration of dolasetron mesylate with the beta-blocker atenolol (B1665814) has been shown to decrease the clearance of hydrodolasetron by approximately 27%. fda.govfda.govhres.cahres.carxlist.com While the clinical significance of this interaction is not fully established, it highlights the potential for specific cardiovascular drugs to alter the pharmacokinetics of dolasetron's active metabolite. In contrast, no effect on the clearance of hydrodolasetron was observed with the coadministration of other cardiovascular drugs like nifedipine, diltiazem, ACE inhibitors, and verapamil. fda.govfda.govhres.ca

Table 2: Interaction Profile with Specific Cardiovascular Agents

Coadministered Drug Effect on Hydrodolasetron Clearance
Atenolol Decreased by ~27% fda.govfda.govhres.cahres.carxlist.com
Furosemide No effect fda.govfda.govhres.ca
Nifedipine No effect fda.govfda.govhres.ca
Diltiazem No effect fda.govfda.govhres.ca
ACE Inhibitors No effect fda.govfda.govhres.ca

| Verapamil | No effect fda.govfda.govhres.ca |

Interactions with Central Nervous System Depressants

While this compound itself is not classified as a central nervous system (CNS) depressant, its concomitant use with substances that do have CNS depressant effects warrants caution. Studies in healthy volunteers receiving single intravenous doses showed no meaningful changes in EEG tracings or alterations in mood or concentration. fda.govhres.ca However, the potential for additive effects exists. The risk or severity of CNS depression can be increased when dolasetron is combined with a wide range of medications that act on the central nervous system. drugbank.com

In preclinical animal studies, high oral or intravenous doses of dolasetron resulted in CNS effects, including depression and convulsions in mice and rats. hres.ca This suggests that at high concentrations, the compound can have central effects. Therefore, co-administration with other CNS depressants could theoretically enhance these effects.

Below is a table summarizing examples of drug classes that may have an increased risk of CNS depression when used with this compound. drugbank.com

Drug Class/AgentPotential Interaction with Dolasetron
Benzodiazepines (e.g., Alprazolam)Increased risk or severity of CNS depression. drugbank.com
Barbiturates (e.g., Butabarbital)Increased risk or severity of CNS depression. drugbank.com
Anesthetics (e.g., Desflurane)Increased risk or severity of CNS depression. drugbank.com
Certain AntihistaminesIncreased risk or severity of CNS depression. drugbank.com
Ergot Alkaloids (e.g., Ergometrine)Increased risk or severity of CNS depression. drugbank.com

Serotonin (B10506) Syndrome Considerations

A significant and potentially fatal risk associated with this compound, a 5-HT3 receptor antagonist, is the development of serotonin syndrome. fda.govfda.gov This condition occurs when there is an excess of serotonergic activity in the central nervous system. medicalnewstoday.com Reports have indicated that the development of serotonin syndrome is most often associated with the concurrent use of 5-HT3 receptor antagonists and other serotonergic drugs. fda.govfda.gov Symptoms can manifest within hours of taking the causative medications and include agitation, confusion, rapid heart rate, dilated pupils, muscle spasms, and excessive sweating. medicalnewstoday.com Patients should be monitored for the emergence of serotonin syndrome, and if symptoms occur, treatment with dolasetron and the concomitant serotonergic drug should be discontinued (B1498344) in favor of supportive care. fda.govfda.gov

Concomitant Use with Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The risk of serotonin syndrome is particularly pronounced with the co-administration of dolasetron and specific classes of antidepressants known for their serotonergic activity. The development of serotonin syndrome has been explicitly reported with the concomitant use of 5-HT3 receptor antagonists and drugs such as SSRIs and SNRIs. fda.govfda.gov

The table below outlines the primary drug classes of concern.

Drug ClassExamplesPotential Interaction with Dolasetron
Selective Serotonin Reuptake Inhibitors (SSRIs)e.g., Sertraline, FluoxetineIncreased risk of serotonin syndrome. fda.govfda.govmedicalnewstoday.com
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)e.g., Desvenlafaxine, DuloxetineIncreased risk of serotonin syndrome. drugbank.comfda.govfda.gov
Monoamine Oxidase Inhibitors (MAOIs)-Increased risk of serotonin syndrome. fda.govfda.govmims.com
Other Serotonergic AgentsFentanyl, Lithium, Tramadol, MirtazapineIncreased risk of serotonin syndrome. fda.govfda.govmims.com

Impact on Anesthesia Recovery Time Research

Conversely, a 2003 study published in the British Journal of Anaesthesia reported that dolasetron prophylaxis reduced post-anesthesia recovery time in patients who received a remifentanil infusion during monitored anesthesia care for extracorporeal shock wave lithotripsy. dntb.gov.ua This suggests that under specific anesthetic protocols, such as those involving the opioid remifentanil, dolasetron may have a beneficial effect on recovery duration. dntb.gov.ua The discrepancy indicates that the effect of dolasetron on recovery time may be dependent on the specific anesthetic agents used.

Effects on Antitumor Activity of Chemotherapeutic Agents in Preclinical Models

Preclinical research has been conducted to ensure that this compound does not interfere with the efficacy of cancer treatments it is often administered alongside. The results from these studies are clear and consistent. In murine models, this compound did not inhibit the antitumor activity of four different chemotherapeutic agents. fda.govhres.carxlist.comfda.govhres.ca This finding is crucial as it supports the use of dolasetron for managing chemotherapy-induced nausea and vomiting without compromising the therapeutic effect of the anticancer drugs.

The table below details the specific chemotherapeutic agents tested in these preclinical models. fda.govhres.carxlist.comfda.govhres.ca

Chemotherapeutic AgentPreclinical ModelFinding
Cisplatin (B142131)Murine ModelNo inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca
5-FluorouracilMurine ModelNo inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca
DoxorubicinMurine ModelNo inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca
CyclophosphamideMurine ModelNo inhibition of antitumor activity. fda.govhres.carxlist.comfda.govhres.ca

Preclinical Safety and Toxicology Research

Carcinogenicity Studies in Rodent Models

Long-term carcinogenicity studies have been conducted for dolasetron (B1670872) mesylate in both mice and rats to assess its tumorigenic potential.

In a 24-month oral carcinogenicity study performed on CD-1 mice, a statistically significant (P<0.001) increase in the combined incidence of hepatocellular adenomas and carcinomas was observed. nih.govhres.ca This effect was noted specifically in male mice. hres.canih.gov In contrast, the same study found no increased incidence of liver tumors in female mice at any dose tested. nih.govhres.cafda.gov A separate 24-month study in Sprague-Dawley rats found no evidence of tumorigenicity with oral administration of dolasetron mesylate in either male or female rats. nih.govhres.cafda.gov

The development of liver tumors in male CD-1 mice was found to be dose-dependent. A significant increase in hepatocellular adenomas and carcinomas was seen at doses of 150 mg/kg/day and higher. nih.govnih.gov However, no increase in liver tumors was observed at a dose of 75 mg/kg/day in male mice. nih.govhres.cafda.gov Female mice showed no tumorigenic effects at doses up to 300 mg/kg/day. nih.govhres.cafda.gov

In the 24-month study on Sprague-Dawley rats, this compound was not tumorigenic at doses up to 150 mg/kg/day in males and up to 300 mg/kg/day in females. nih.govhres.cafda.gov

Species (Strain)SexDose (mg/kg/day)Tumorigenic Finding
Mouse (CD-1)Male75No increase in liver tumors nih.govhres.cafda.gov
≥150Statistically significant increase in combined hepatocellular adenomas and carcinomas nih.govnih.gov
Female≤300No increase in liver tumors nih.govhres.cafda.gov
Rat (Sprague-Dawley)Male≤150Not tumorigenic nih.govhres.cafda.gov
Female≤300Not tumorigenic nih.govhres.cafda.gov

Reproductive and Developmental Toxicology Studies

This compound has been evaluated for its effects on fertility and fetal development in animal models. Studies found that the compound did not affect fertility or reproductive performance in female rats at oral doses up to 100 mg/kg/day and in male rats at oral doses up to 400 mg/kg/day. nih.govfda.govrxlist.com

Teratology studies have been conducted in pregnant rats and rabbits. nih.govnih.govfda.govfda.gov These studies have not revealed any evidence of harm to the fetus due to this compound. nih.govnih.govfda.govfda.gov The assessments were performed in pregnant rats with oral doses up to 100 mg/kg/day and intravenous doses up to 60 mg/kg/day. nih.govnih.govfda.gov In pregnant rabbits, the assessments involved oral doses up to 100 mg/kg/day and intravenous doses up to 20 mg/kg/day. nih.govnih.govfda.govfda.gov Across these studies, no teratogenic effects were observed. hres.cahres.ca

Acute Toxicity and Target Organ Toxicity in Animal Models

Acute toxicity studies have established lethal doses and identified key symptoms of toxicity in animal models. Single intravenous doses of this compound were lethal at 160 mg/kg in male mice and at 140 mg/kg in female mice and in rats of both sexes. nih.govfda.govfda.govfda.gov The primary symptoms of acute toxicity observed in these animals were tremors, depression, and convulsions. hres.canih.govfda.govfda.govfda.gov The onset of most clinical signs occurred within minutes of dosing. hres.ca

Despite the lethal effects at high doses, gross postmortem examinations conducted during acute toxicity studies revealed no specific target organ toxicity. hres.cahres.ca Death was determined to be a result of effects on the central nervous system. hres.cahres.ca

SpeciesRouteSexLD50 / Lethal Dose (mg/kg)Symptoms of Acute Toxicity
MouseOralNot Specified545 hres.caTremors, depression, convulsions nih.govfda.govfda.govfda.gov
IntravenousMale160 (Lethal Dose) nih.govfda.govfda.govfda.gov
Female140 (Lethal Dose) nih.govfda.govfda.govfda.gov
RatOralNot Specified446 hres.ca
IntravenousBoth140 (Lethal Dose) nih.govfda.govfda.govfda.govTremors, depression, convulsions nih.govfda.govfda.govfda.gov

Advanced Analytical Methodologies for Dolasetron Mesylate and Hydrodolasetron

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of dolasetron (B1670872) mesylate in bulk and pharmaceutical dosage forms. ijprs.com These methods are based on the principle that the drug absorbs ultraviolet (UV) radiation at a specific wavelength.

UV Spectroscopy

Several UV spectrophotometric methods have been established for the analysis of dolasetron mesylate, including the absorbance maxima method, first-order derivative spectroscopy, and the area under the curve (AUC) technique. researchgate.net

Absorbance Maxima: In this method, the maximum absorbance (λmax) of this compound is measured. Studies have consistently identified the λmax for this compound to be around 285 nm. ijprs.comresearchgate.netijprs.com One study also reported a λmax of 281 nm in 0.1 N HCl solution. ajper.com

First-Order Derivative Spectroscopy: This technique enhances the resolution of overlapping spectra and can be used to eliminate interference from excipients. For this compound, the first-order derivative spectrum shows a maximum at 297 nm and a minimum at 272 nm, which can be utilized for quantification. researchgate.net Another study utilized a first-order derivative method at 229 nm for monitoring alkali degradation of the compound. ijprs.comijprs.com

Area Under the Curve (AUC): The AUC method involves calculating the integrated area under the UV spectrum of the drug within a specific wavelength range. For this compound, the wavelength range of 280-290 nm has been found to be suitable for analysis. researchgate.netresearchgate.net

Method Validation Parameters

The developed spectrophotometric methods have been rigorously validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. ijprs.comijprs.com Key validation parameters include:

Linearity: A linear relationship between the concentration of the drug and its absorbance is essential for accurate quantification. For all three UV spectrophotometric methods (absorbance maxima, first-order derivative, and AUC), linearity has been observed in the concentration range of 10-50 μg/ml. researchgate.netresearchgate.net Another study reported linearity in the 10-100μg/ml range. ijprs.comijprs.com The correlation coefficients (r²) for these methods are typically close to 0.999, indicating a strong linear relationship. researchgate.netresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision of these methods is generally high, with the relative standard deviation (%RSD) being low. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For this compound, recovery values are typically in the range of 98.6-99.69%, demonstrating the accuracy of the methods. researchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). For this compound, a UV spectrophotometric method had an LOD of 1.512 µg/mL. nih.gov

Reproducibility: The ability of the method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment is crucial. The validated spectrophotometric methods for this compound have demonstrated good reproducibility. researchgate.net

Chromatographic Techniques

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer higher selectivity and sensitivity compared to spectrophotometry and are widely used for the analysis of dolasetron and its metabolites in various matrices, including plasma. oup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and quantification of dolasetron and hydrodolasetron (B601787). Various RP-HPLC methods have been developed and validated.

One method utilized a C8 packed capillary column with an acetonitrile-water gradient, buffered with 1% acetic acid, for the analysis of dolasetron and its metabolites in human urine. nih.gov Another method for dolasetron in injection dosage form employed an Altima C18 column with a mobile phase of 0.02M dipotassium (B57713) hydrogen orthophosphate buffer (pH 3) and acetonitrile (B52724) (20:80 v/v) at a flow rate of 1.0 ml/min, with detection at 295 nm. ijpcbs.com The retention time for dolasetron in this method was 11.57 minutes. ijpcbs.comiajps.com A stability-indicating RP-HPLC method used a mobile phase with UV detection at 230 nm. psu.edu

The validation of these RP-HPLC methods has demonstrated excellent linearity over concentration ranges such as 20-60 µg/ml, with correlation coefficients (r²) of 0.9999. ijpcbs.com The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 0.5 µg/ml and 0.15 µg/ml, respectively. ijpcbs.comiajps.com

Chiral HPLC for Enantiomeric Separation of Hydrodolasetron

Hydrodolasetron possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). nih.gov Since enantiomers can have different pharmacological activities, it is important to separate and quantify them. nih.gov Chiral HPLC is the preferred method for this purpose. jsmcentral.org

A direct chiral HPLC method has been developed to quantify the enantiomers of hydrodolasetron in human plasma. nih.gov This method utilizes an ovomucoid-bonded HPLC column and a mobile phase into which the analytes are back-extracted using formic acid. nih.gov Detection is achieved by native fluorescence with an excitation wavelength of 274 nm and an emission wavelength of 345 nm. nih.gov This method has been validated for a concentration range of 1.70-340 ng/ml and has proven to be accurate, precise, and specific for the direct quantification of hydrodolasetron enantiomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the analysis of drugs and their metabolites in complex biological matrices. nih.gov

An HPLC-ESI-MS (electrospray ionization) method has been developed for the simultaneous determination of dolasetron and hydrodolasetron in human plasma. oup.com This method demonstrated good linearity with correlation coefficients greater than 0.997 in the concentration ranges of 7.9–4750.0 ng/mL for dolasetron and 4.8–2855.1 ng/mL for hydrodolasetron. oup.comoup.com The limits of quantification were 7.9 ng/mL for dolasetron and 4.8 ng/mL for hydrodolasetron. oup.comoup.com Another LC-MS method reported a lower limit of quantification of 1 ng/mL for hydrodolasetron. psu.edu The use of packed capillary LC/MS (B15284909) with ESI has also been successfully applied to study the human biotransformation of dolasetron. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) represents a robust analytical technique for the quantification of dolasetron and its primary active metabolite, hydrodolasetron. Although less common than liquid chromatography methods for this application, GC-MS provides the high sensitivity and specificity required for pharmacokinetic studies. nih.gov

A validated GC-MS method has been successfully used for the simultaneous determination of dolasetron and hydrodolasetron in human plasma. nih.gov This method involves a specific sample preparation procedure followed by analysis. The quantitative range of this GC-MS method was established at 1-120 ng/mL for dolasetron and 1-240 ng/mL for hydrodolasetron. The limit of quantitation (LOQ) for both compounds was determined to be 1 ng/mL, demonstrating the method's sensitivity. nih.gov While specific details on the derivatization steps, which are often necessary for polar compounds like dolasetron to improve volatility for GC analysis, are not extensively documented in recent literature, the successful application of the method underscores its viability. nih.govnih.gov The use of selected ion monitoring (SIM) mode in the mass spectrometer is crucial for achieving the necessary specificity and sensitivity to measure these compounds at therapeutic concentrations in complex biological matrices like plasma. nih.gov

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is a critical requirement for ensuring the quality and integrity of pharmaceutical products. These methods must be able to separate the intact drug from any degradation products that may form under various stress conditions. For this compound, several stability-indicating methods have been developed using techniques such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC). innovareacademics.inugm.ac.id

Forced degradation studies are performed according to the International Conference on Harmonisation (ICH) Q1A (R2) guidelines to evaluate the stability of this compound. innovareacademics.in These studies involve subjecting the drug to a range of stress conditions, including:

Acid Hydrolysis: Exposure to hydrochloric acid (e.g., 0.1 N HCl). innovareacademics.inugm.ac.id

Base Hydrolysis: Exposure to a basic medium (e.g., 1 N NaOH). innovareacademics.inugm.ac.id

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 10% H₂O₂). innovareacademics.in

Thermal Degradation: Exposure to dry heat (e.g., 80°C for 24 hours). innovareacademics.in

Photolytic Degradation: Exposure to UV and fluorescent light. innovareacademics.in

One validated stability-indicating HPTLC method utilized a mobile phase of Methanol: Chloroform: Ethyl acetate (B1210297) (7:2:1 v/v/v) and densitometric scanning at 280 nm. innovareacademics.in This method effectively separated this compound (Rf value of 0.65) from its degradation products formed under stress. For instance, a degradation product (D1) with an Rf value of 0.14 was observed under alkaline stress, while another product (D2) with an Rf of 0.15 appeared under oxidative conditions. innovareacademics.in The method was validated for linearity, precision, accuracy, and robustness, with a limit of detection (LOD) of 2.24 ng/band and a limit of quantification (LOQ) of 6.79 ng/band. innovareacademics.in

Similarly, HPLC methods have been developed and proven to be stability-indicating. In one study, forced degradation by adjusting the pH to 12 with sodium hydroxide (B78521) resulted in approximately 98% degradation of dolasetron, with no interfering peaks observed in the chromatogram, confirming the method's specificity. ugm.ac.id These studies confirm that dolasetron is susceptible to degradation, particularly under alkaline and oxidative conditions, and that reliable methods exist to monitor its stability. innovareacademics.inijprs.com

Table 1: Summary of Forced Degradation Studies for this compound An interactive data table based on research findings.

Stress ConditionReagent/ConditionDuration% Recovery of this compoundDegradation Product(s) ObservedReference
Alkaline Hydrolysis 1 N NaOH (methanolic)2 hours80.31%Yes (D1, Rf 0.14) innovareacademics.in
Oxidative Degradation 10% H₂O₂ (methanolic)30 minutes87.74%Yes (D2, Rf 0.15) innovareacademics.in
Neutral Hydrolysis Distilled Water2 hours86.84%No innovareacademics.in
Dry Heat 80°C24 hours71.87%No innovareacademics.in
Acid Hydrolysis 0.1 N HCl8 hoursNo degradationNo innovareacademics.in

This table synthesizes data from HPTLC-based stability studies.

Application in Bioanalytical Sample Analysis (e.g., Plasma, Urine)

Accurate and sensitive bioanalytical methods are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. For dolasetron, which is rapidly and extensively metabolized to hydrodolasetron, it is crucial to simultaneously measure both the parent drug and its active metabolite in biological fluids like plasma and urine. nih.govdrugbank.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS/MS) is the predominant technique for this purpose due to its superior sensitivity and specificity. oup.comoup.com

Various sample preparation techniques are employed to extract dolasetron and hydrodolasetron from the complex biological matrix and minimize interference. These include:

Liquid-Liquid Extraction (LLE): A conventional method involving extraction with an organic solvent mixture. oup.com

Albumin Precipitation (AP): Involves precipitating plasma proteins with a solvent like methanol. oup.com

Salt-Induced Phase Separation Extraction (SIPSE): A newer, efficient method where protein precipitation and analyte extraction are combined in a single step by mixing plasma with acetonitrile and a salt solution, leading to phase separation. oup.comoup.com

One study compared several pretreatment methods and found that SIPSE provided the highest extraction efficiency and the lowest matrix effects. oup.com The extraction recoveries for dolasetron and hydrodolasetron using SIPSE were over 96%. oup.com

Validated HPLC-MS methods demonstrate excellent performance for quantifying these analytes in human plasma. A method using electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM) for m/z 325 (dolasetron) and m/z 327 (hydrodolasetron) has been reported. oup.com The validation parameters for such methods are rigorously established.

Table 2: Performance Characteristics of a Validated HPLC-ESI-MS Method for Plasma Analysis An interactive data table summarizing method validation data.

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-day Repeatability (%RSD)Inter-day Repeatability (%RSD)Extraction Recovery (SIPSE)Reference
Dolasetron 7.9 - 4750.07.9< 10%< 10%98.5% oup.comoup.com
Hydrodolasetron 4.8 - 2855.14.8< 10%< 10%96.7% oup.comoup.com

This table is based on the Salt-Induced Phase Separation Extraction (SIPSE) method coupled with HPLC-ESI-MS.

For urine analysis, HPLC with fluorescence detection has also been used, offering a sensitive and selective method. nih.gov This method demonstrated linearity over a concentration range of 20 to 1000 pmol/mL for both compounds in urine, with an LOQ of 50 pmol/mL. nih.gov These validated bioanalytical methods have been successfully applied in clinical pharmacokinetic studies to characterize the behavior of dolasetron and hydrodolasetron in the human body. nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues

Investigation of Long-Term Cardiovascular Effects

Dolasetron (B1670872) mesylate has been associated with dose-dependent prolongations of ECG intervals, including the PR, QRS, and QTc intervals. drugs.comhres.cahres.cahres.ca These changes are linked to the blood levels of its active metabolite, hydrodolasetron (B601787). hres.cahres.cahres.ca While these effects are generally reversible and self-limiting as blood levels decline, some patients have experienced prolonged interval changes for 24 hours or more. hres.cahres.cahres.ca This has raised questions about the potential for long-term cardiovascular consequences, such as heart block or cardiac arrhythmias. hres.cahres.cahres.ca

Future research is crucial to fully understand the long-term cardiovascular safety profile of dolasetron mesylate. This includes longitudinal studies to monitor patients who have received the drug, particularly those with pre-existing cardiac conditions or those on concomitant medications that also affect ECG intervals. fda.govfda.gov Such studies would help to delineate the cumulative effects, if any, of repeated dolasetron administration on cardiac conduction and rhythm.

Key Research Findings on Dolasetron's ECG Effects:

ECG IntervalObserved EffectDurationAssociated Factors
PRProlongation drugs.comhres.cahres.cahres.caUsually returns to baseline in 6-8 hours, but can last ≥24 hours in some. hres.cahres.cahres.caDose-dependent, related to hydrodolasetron concentration. hres.cahres.cahres.ca
QRSWidening drugs.comhres.cahres.cahres.caUsually returns to baseline in 6-8 hours, but can last ≥24 hours in some. hres.cahres.cahres.caDose-dependent, related to hydrodolasetron concentration. hres.cahres.cahres.ca
QTcProlongation drugs.comhres.cahres.cahres.caUsually returns to baseline in 6-8 hours, but can last ≥24 hours in some. hres.cahres.cahres.caDose-dependent, related to hydrodolasetron concentration. hres.cahres.cahres.ca

Research in High-Risk Patient Subpopulations

Certain patient groups are at a higher risk for adverse events when using this compound. These include individuals with underlying structural heart disease, pre-existing cardiac conduction abnormalities, sick sinus syndrome, and myocardial ischemia. drugs.com Elderly patients and those with electrolyte imbalances, such as hypokalemia or hypomagnesemia, are also considered high-risk. drugs.comfda.gov

Further research is needed to establish safer and more effective use of dolasetron in these vulnerable populations. This could involve studies to determine optimal dosing strategies, the necessity for routine ECG monitoring, and the potential benefits of prophylactic measures to mitigate risks. For instance, correcting electrolyte abnormalities before administering dolasetron is a current recommendation that warrants further investigation to quantify its impact on reducing cardiovascular events. drugs.comfda.gov

Further Elucidation of Pharmacogenomic Implications

The metabolism of dolasetron is influenced by the highly polymorphic CYP2D6 enzyme. patsnap.comresearchgate.net This genetic variability can lead to differences in how individuals process the drug, potentially affecting both its efficacy and its side effect profile. patsnap.comresearchgate.net For example, individuals who are CYP2D6 ultrarapid metabolizers may experience reduced antiemetic efficacy with dolasetron. researchgate.net

Future pharmacogenomic research should aim to create more personalized treatment approaches. This includes identifying specific genetic markers that predict a patient's response to dolasetron and their susceptibility to adverse effects. Such studies could lead to the development of genetic testing protocols to guide physician prescribing decisions, ensuring that patients receive the most appropriate antiemetic therapy based on their genetic makeup. patsnap.comdntb.gov.ua

Novel Formulations and Drug Delivery Systems Research

Innovations in drug formulation and delivery systems are a promising area of research for this compound. dataintelo.com The development of novel formulations, such as fast-dissolving oral films or mucoadhesive tablets, could enhance the drug's convenience and patient compliance, particularly for pediatric and geriatric patients. researchgate.netamazon.comjetir.org

Fast-dissolving films, for instance, disintegrate rapidly in the mouth without the need for water, which can lead to quicker absorption and a more rapid onset of action. researchgate.netamazon.com Research in this area is focused on optimizing these formulations to improve their dissolution time and drug release kinetics. amazon.comresearchgate.net Mucoadhesive tablets are another avenue being explored to provide controlled drug release. jetir.org

Exploration of Additional Therapeutic Applications Beyond Antiemesis

While this compound is primarily known for its antiemetic properties, its mechanism of action as a 5-HT3 receptor antagonist suggests potential for other therapeutic uses. justdial.com Research has indicated that 5-HT3 receptor antagonists may be effective in mitigating the abuse of substances like alcohol and cocaine. jetir.org

Further investigation into these and other potential applications is warranted. This could involve preclinical and clinical studies to explore the efficacy of dolasetron in treating conditions where serotonin (B10506) plays a key role. The broad distribution of 5-HT3 receptors in the central and peripheral nervous systems suggests a range of possibilities for expanding the therapeutic scope of this compound. hres.cahres.ca

Q & A

Q. What is the mechanism of action of dolasetron mesylate, and how do its metabolites contribute to antiemetic efficacy?

this compound is a selective 5-HT₃ receptor antagonist. Its rapid metabolism generates hydrodolasetron (MDL 74,156), the primary active metabolite, which exhibits >50-fold higher 5-HT₃ receptor affinity than the parent compound. Hydrodolasetron accounts for the majority of clinical antiemetic effects due to its prolonged half-life (~8 hours) and sustained receptor binding . Methodologically, receptor affinity can be assessed via radioligand binding assays, while metabolite activity is evaluated through in vivo models (e.g., cisplatin-induced emesis in dogs) .

Q. What dosing regimens optimize antiemetic efficacy in cisplatin-based chemotherapy?

A single intravenous dose of 1.8–2.4 mg/kg this compound achieves maximal efficacy in preventing acute cisplatin-induced emesis (>100 mg/m²), with complete response rates of 36–52%. Higher doses (e.g., 5.0 mg/kg) do not improve outcomes but increase adverse effects. Dosing should be adjusted based on cisplatin dose stratification (>70 mg/m² vs. >90 mg/m²) . Clinical trials recommend administering the drug 30 minutes pre-chemotherapy over 15–20 minutes .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Stability-indicating HPLC and HPTLC methods are widely used. For example:

  • HPLC : A C18 column with UV detection at 310 nm, using a mobile phase of methanol:phosphate buffer (pH 3.0) in a 70:30 ratio, achieves resolution from degradation products (e.g., base-hydrolyzed forms) .
  • HPTLC : Silica gel plates with ethyl acetate:methanol:ammonia (8:2:0.1 v/v) as the mobile phase, detected at 254 nm .
    These methods comply with ICH guidelines for precision (RSD <2%) and accuracy (90–110%) .

Q. How does this compound compare to ondansetron in controlling acute and delayed chemotherapy-induced nausea and vomiting (CINV)?

In phase III trials, dolasetron (2.4 mg/kg IV) showed lower 24-hour complete protection rates (57%) vs. ondansetron (67%) in moderately emetogenic chemotherapy. However, over 7 days, both drugs exhibited equivalent efficacy (36–39% complete protection). The addition of dexamethasone significantly improves outcomes for both agents (e.g., 24-hour complete response increases from 55% to 67%) .

Q. What are the common adverse effects associated with this compound?

Mild and transient adverse effects include headache (11%), diarrhea (6%), and asymptomatic ECG changes (PR/QRS interval prolongation). Cardiac monitoring is critical at doses ≥3.0 mg/kg due to rare reports of torsade de pointes in high-risk patients .

Advanced Research Questions

Q. How do stereoselective metabolism and hydroxylated metabolites influence dolasetron’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Dolasetron is stereoselectively reduced to the [+] enantiomer of hydrodolasetron (MDL 73,405), which accounts for >90% of antiemetic activity. Hydroxylated metabolites (e.g., 5′-OH and 6′-OH derivatives) exhibit weaker receptor binding but contribute to prolonged plasma concentrations. PK modeling using nonlinear mixed-effects (NLME) approaches can quantify interpatient variability in metabolite exposure, particularly in patients with hepatic impairment .

Q. What formulation challenges arise in developing oral suspensions of this compound?

Oral suspensions require stability in acidic vehicles (e.g., strawberry syrup) without precipitation. USP monographs specify compounding methods:

  • Oral Suspension : 1 g this compound in a 1:1 mixture of NF suspension/sugar-free solution vehicles, with strict beyond-use dating due to hydrolysis risks .
  • Quality Control : HPLC assays monitor degradation products (e.g., lactone ring-opening products) under accelerated storage conditions (40°C/75% RH) .

Q. How can fluorescence-based assays enhance bioanalysis of this compound in biological matrices?

CdS nanocrystals (quantum dots) serve as fluorescent probes for detecting dolasetron in aqueous solutions. Quenching occurs via electron transfer between the drug’s indole moiety and nanocrystal surface, with a linear range of 0.1–10 µM (LOD: 0.03 µM). This method is applicable to plasma and urine samples after protein precipitation .

Q. What factors explain interpatient variability in this compound efficacy?

Key variables include:

  • Sex : Males and chemotherapy-naïve patients show higher complete response rates (50 mg dose: 52% vs. 36% in females) .
  • Cisplatin Infusion Duration : Shorter infusions (<3 hours) correlate with higher emetogenicity, requiring adjunctive dexamethasone .
  • Genetic Polymorphisms : CYP2D6 activity may influence hydrodolasetron clearance, though this requires further pharmacogenomic validation.

Q. Why was the intravenous form of this compound restricted in clinical use?

FDA restrictions (post-2010) arose from QT interval prolongation and torsade de pointes risks, particularly in patients with pre-existing cardiac conditions or electrolyte imbalances. ECG monitoring is now mandated for high-dose regimens (>2.4 mg/kg) .

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